L-(7-hydroxycoumarin-4-yl)ethylglycine is a synthetic amino acid that serves as a fluorescent probe, widely utilized in biochemical research for studying protein interactions and dynamics. This compound is notable for its ability to be incorporated into proteins, allowing scientists to investigate structural and functional aspects of these biomolecules in both in vitro and in vivo environments. The compound is derived from 7-hydroxycoumarin-4-ylacetic acid and has gained attention due to its unique fluorescent properties, which enable real-time monitoring of biological processes.
L-(7-hydroxycoumarin-4-yl)ethylglycine falls under the category of non-natural amino acids, specifically modified amino acids that possess unique fluorescent properties. It is classified as a derivative of the coumarin family, known for their aromatic characteristics and biological activity.
The synthesis of L-(7-hydroxycoumarin-4-yl)ethylglycine involves several key steps:
L-(7-hydroxycoumarin-4-yl)ethylglycine features a molecular structure that incorporates both an amino acid backbone and a coumarin moiety.
The chemical structure can be represented as follows:
Key spectral data include:
L-(7-hydroxycoumarin-4-yl)ethylglycine participates in various chemical reactions primarily due to its functional groups:
The mechanism by which L-(7-hydroxycoumarin-4-yl)ethylglycine functions as a fluorescent probe involves its incorporation into proteins where it replaces natural amino acids. This substitution allows researchers to monitor protein conformational changes and interactions through fluorescence resonance energy transfer (FRET) or direct fluorescence measurement.
L-(7-hydroxycoumarin-4-yl)ethylglycine appears as a colorless crystalline solid with high solubility in polar solvents like water and methanol.
It exhibits:
Relevant data include:
L-(7-hydroxycoumarin-4-yl)ethylglycine has several scientific applications:
The demand for gram-scale production of L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC) has driven significant optimization of its synthetic route. Modern protocols start from commercially available (7-hydroxycoumarin-4-yl)acetic acid, which undergoes sequential functional group transformations. A critical improvement involves the regioselective protection of the phenolic hydroxyl group using tert-butyl(dimethyl)silyl (TBDMS) chloride, achieving 59% yield after purification [2]. Subsequent reduction of the carboxylic acid to a primary alcohol (59% yield) and Appel reaction to form the alkyl bromide (79% yield) set the stage for the key alkylation step [2] [8]. The optimized procedure eliminates the need for preparative HPLC purification, enabling multi-gram production (up to 5.03 g per batch) through standard silica gel chromatography [1] [6]. This scalability addresses prior limitations in material availability for protein labeling applications, as emphasized in pharmacological studies requiring bulk quantities [1] [4].
Table 1: Optimized Synthesis of 7-HC from (7-Hydroxycoumarin-4-yl)acetic Acid
Step | Reaction | Key Reagent | Yield | Product |
---|---|---|---|---|
1 | Reduction | Borane-dimethyl sulfide | 59% | 7-Hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one |
2 | Phenol Protection | TBDMS-Cl / NaH | 59% | 4-(2-Hydroxyethyl)-7-(t-butyldimethylsilyloxy)-2H-chromen-2-one |
3 | Bromination | CBr₄ / PPh₃ | 79% | 4-(2-Bromoethyl)-7-(t-butyldimethylsilyloxy)-2H-chromen-2-one |
4 | Glycine Alkylation | Glycine-benzophenone imine | 67% | Protected 7-HC imine |
5 | Deprotection | HCl (6N) | 85% | 7-HC hydrochloride |
Synthetic approaches to 7-HC face significant enantioselectivity challenges due to the absence of native chiral centers in the coumarin precursor. The glycine alkylation step typically generates a racemic product, as observed when alkylating the glycine-benzophenone imine precursor under standard conditions [2] [8]. Phase-transfer catalysis attempts yielded "only an insignificant enantiomeric excess" [8], highlighting the difficulty in stereocontrol. Consequently, racemic synthesis remains pragmatically favored, delivering the hydrochloride salt in 11–19% overall yield from coumarinyl acetic acid [2]. Notably, biological systems enable post-synthetic resolution: Ribosomal incorporation during protein translation exclusively selects the L-enantiomer from racemic 7-HC mixtures [2] [8]. This biological filtering justifies the use of racemic material for in vivo applications, though in vitro peptide synthesis requires enantiopure material. Current research focuses on engineered transaminases and amino acid dehydrogenases for asymmetric synthesis, leveraging advances in biocatalysis [9].
Integration of 7-HC into peptides requires protection of its phenolic hydroxyl and carboxylic acid groups during Solid-Phase Peptide Synthesis (SPPS). The TBDMS group demonstrates exceptional compatibility, resisting cleavage under acidic SPPS conditions (e.g., trifluoroacetic acid) while being removable via mild tetrabutylammonium fluoride treatment [2] [6]. For the carboxylic acid, the tert-butyl ester provides orthogonal deprotection. Researchers have successfully incorporated this protected 7-HC building block at multiple positions in model peptides, including the challenging HIV-Tat cell-penetrating peptide sequence [1] [6]. The synthetic protocol produces Fmoc-protected 7-HC derivatives suitable for standard Fmoc-SPPS, enabling N-terminal, C-terminal, or internal labeling without sequence constraints [4] [6]. This versatility is critical for fluorescence studies requiring site-specific protein modifications.
Table 2: Protecting Group Strategies for 7-HC in SPPS
Functional Group | Protecting Group | Compatibility | Deprotection Method |
---|---|---|---|
Phenolic hydroxyl | TBDMS | Stable to TFA, piperidine | Tetrabutylammonium fluoride |
Carboxylic acid | tert-Butyl ester | Stable to nucleophiles | Trifluoroacetic acid |
α-Amino | Fmoc | Standard SPPS | Piperidine |
The critical carbon–carbon bond formation in 7-HC synthesis relies on alkylating glycine derivatives with the coumarin-derived alkyl bromide. The glycine-benzophenone imine (compound 6 in [2]) serves as an effective glycine enolate equivalent, enabling N→C migration of the benzophenone moiety after alkylation [2] [8]. This approach achieves 67% yield for the alkylation step, significantly higher than classical malonate-based methods. Alternative enolate equivalents include Schiff bases derived from tert-butyl glycinate, which permit direct introduction of the tert-butyl ester protection [9]. Recent advances explore asymmetric phase-transfer catalysis using cinchona alkaloid derivatives, though enantioselectivities remain modest (<20% ee) for this particular substrate [8]. Enzyme-mediated alkylations using engineered aminotransferases represent an emerging solution, leveraging their inherent chirality to bypass racemization issues [9]. Such biocatalytic methods could resolve the enantioselectivity challenges while maintaining the efficiency of the alkylation step.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9